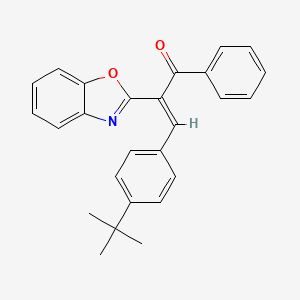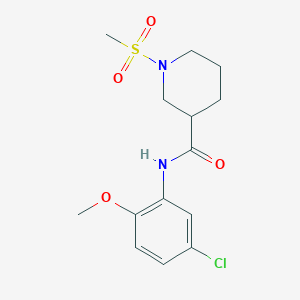
2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-phenyl-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-phenyl-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is commonly known as BBP or 4'-tert-butyl-4-methoxychalcone. BBP is a chalcone derivative that has shown promising results in various scientific research applications.
作用机制
The mechanism of action of BBP is not fully understood. However, it is believed that BBP interacts with thiols through a Michael addition reaction, resulting in the formation of a stable adduct. This adduct is responsible for the fluorescence emission observed in the presence of thiols.
Biochemical and Physiological Effects:
BBP has been shown to have minimal toxicity and is relatively stable under physiological conditions. It has been used in various in vitro and in vivo studies to investigate the role of thiols in various biological processes, including oxidative stress, apoptosis, and signaling pathways.
实验室实验的优点和局限性
One of the major advantages of BBP is its selectivity for thiols, which allows for the specific detection of thiols in complex biological systems. Additionally, BBP is relatively easy to synthesize and has minimal toxicity, making it a useful tool for in vitro and in vivo studies.
However, one of the limitations of BBP is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, BBP has a relatively short fluorescence lifetime, which can limit its use in certain fluorescence-based assays.
未来方向
There are several future directions for the use of BBP in scientific research. One potential application is the use of BBP as a diagnostic tool for the detection of thiols in various diseases, including cancer and neurodegenerative disorders. Additionally, BBP could be used to study the role of thiols in various physiological processes, including redox signaling and protein folding. Finally, the development of new derivatives of BBP with improved solubility and fluorescence lifetime could expand the potential applications of this compound in scientific research.
合成方法
The synthesis of BBP involves the condensation of 4-tert-butylphenylacetic acid with 2-aminophenol in the presence of phosphorus oxychloride. This reaction results in the formation of 2-(1,3-benzoxazol-2-yl)-4-tert-butylphenol. The subsequent reaction of this compound with benzaldehyde in the presence of a base catalyst yields 2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-phenyl-2-propen-1-one or BBP.
科学研究应用
BBP has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of BBP is its use as a fluorescent probe for the detection of thiols in living cells. BBP has been shown to selectively bind to thiols and emit fluorescence, making it a useful tool for studying the role of thiols in various biological processes.
属性
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO2/c1-26(2,3)20-15-13-18(14-16-20)17-21(24(28)19-9-5-4-6-10-19)25-27-22-11-7-8-12-23(22)29-25/h4-17H,1-3H3/b21-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDILZZCRPNBIK-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5411356.png)
![6,7-dimethoxy-2-methyl-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5411367.png)
![2-methyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-benzimidazole](/img/structure/B5411374.png)
![N-{2-[4-(quinolin-4-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5411382.png)
![3-[(4-nitrobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5411383.png)
![N~2~-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetyl)glycinamide](/img/structure/B5411396.png)
![N-(isoxazol-3-ylmethyl)-2-methyl-7-(pyrrolidin-1-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5411404.png)
![N-[3-(allyloxy)phenyl]-2-(methylthio)benzamide](/img/structure/B5411411.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5411415.png)
![3-{[2-nitro-5-(1-piperidinyl)phenyl]amino}-1-propanol](/img/structure/B5411418.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5411432.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridazin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5411436.png)